s-Triazolo[3,4-a]phthalazine
Overview
Description
S-Triazolo[3,4-a]phthalazine is a heterocyclic compound used in a variety of chemical applications. It is a fused-ring system that contains both a triazole and a phthalazine ring, making it a unique and versatile molecule . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 g/mol .
Synthesis Analysis
S-Triazolo[3,4-a]phthalazine can be synthesized in one-step by cyclocondensation of bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes with 2 equivalents of (30) in refluxing EtOH containing a few drops of triethylamine .Molecular Structure Analysis
The molecular structure of s-Triazolo[3,4-a]phthalazine is characterized by a five-membered triazole ring fused with a six-membered phthalazine ring .Chemical Reactions Analysis
The reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles may lead to the formation of two regioisomers .Physical And Chemical Properties Analysis
S-Triazolo[3,4-a]phthalazine has a density of 1.5±0.1 g/cm3, a boiling point of 327.27°C, and a melting point of 118.50°C. It has a molar refractivity of 49.5±0.5 cm3, a polar surface area of 43 Å2, and a molar volume of 116.8±7.0 cm3 .Scientific Research Applications
Benzodiazepine Receptor Ligands : s-Triazolo[3,4-a]phthalazine derivatives have shown to inhibit 3H-diazepam binding to benzodiazepine receptors, suggesting potential use in neuropsychiatric disorders (Tarzia, Occelli, & Barone, 1989).
Central Nervous System Stimulant : Certain triazolo[3,4-a]phthalazine reactions yield products with stimulating activity on the central nervous system without significant toxicity (Zinczenko, Bernard, Okulicz-Kozaryn, & Mikołajczak, 2014).
Anti-Inflammatory Activity : Derivatives like 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine exhibit strong anti-inflammatory effects (Sun et al., 2010).
Anticonvulsant and Anxiolytic Activity : s-Triazolo[3,4-a]phthalazine shows anticonvulsant and potential anxiolytic activities in vivo (Tarzia et al., 1988).
Voltage-Gated Calcium Channel Ligands : These derivatives are high-affinity ligands to the alpha 2 delta-1 subunit of voltage-gated calcium channels, relevant in neuroscience research (Lebsack et al., 2004).
Antimicrobial Properties : Novel triazolo[3,4-a]phthalazine derivatives have shown inhibitory activity against various bacterial and fungal strains, suggesting potential use in infection control (Zhang et al., 2014).
Anticancer Potential : Certain derivatives, like 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines, have shown promise in targeting cancer models, particularly by acting on voltage-gated K+ channels (Romero et al., 2020).
Positive Inotropic Activity : These compounds have shown favorable positive inotropic activities, which can be useful in developing cardiac therapeutics (Ma et al., 2014).
Metabolism in Drug Development : The liver's role in metabolizing s-triazolo[3,4-a]phthalazine to its 7-methylthio conjugate highlights its significance in drug development processes (Imamura et al., 2003).
Future Directions
S-Triazolo[3,4-a]phthalazine is a key intermediate in the synthesis of various pharmaceutical compounds. It is used as a starting material for the synthesis of antihypertensive drugs and anti-inflammatory agents . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-a]phthalazine-based drugs .
properties
IUPAC Name |
[1,2,4]triazolo[3,4-a]phthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-11-13-6-10-12-9(8)13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPJKLSGUJUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177955 | |
Record name | s-Triazolo(3,4-a)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
s-Triazolo[3,4-a]phthalazine | |
CAS RN |
234-80-0 | |
Record name | s-Triazolo(3,4-a)phthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazolo[3,4-a]phthalazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazolo(3,4-a)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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